Chlorthenoxazine

Description

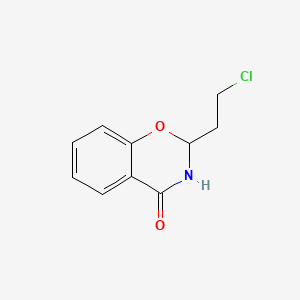

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKMWXFHPZBZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(O2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861786 | |

| Record name | 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-89-8 | |

| Record name | Chlorthenoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthenoxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthenoxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthenoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHENOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA0B657LV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorthenoxazine's Anti-Inflammatory Mechanism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine is classified as a non-steroidal anti-inflammatory drug (NSAID). While its definitive mechanism of action in inflammation is not extensively detailed in publicly available literature, it is presumed to follow the general pathways of other NSAIDs. This technical guide synthesizes the established mechanisms of NSAID-mediated anti-inflammatory effects, which likely underpin the therapeutic action of chlorthenoxazine. This includes the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phospholipase A2 (PLA2), and potential modulation of transcription factors like NF-κB. This document provides a framework for understanding the putative mechanisms of chlorthenoxazine, supported by generalized experimental protocols and data representations.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective effort by the organism to remove the injurious stimuli and initiate the healing process. Key players in the inflammatory response include the activation of immune cells and the production of inflammatory mediators like prostaglandins and cytokines. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammation, pain, and fever. Chlorthenoxazine is categorized within this class of drugs, suggesting its therapeutic effects are derived from the modulation of inflammatory pathways.

Putative Mechanism of Action of Chlorthenoxazine

The anti-inflammatory effects of NSAIDs are primarily attributed to their ability to inhibit the synthesis of prostaglandins (PGs). This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While specific quantitative data for chlorthenoxazine is not available in the reviewed literature, the following sections detail the generally accepted mechanisms for NSAIDs.

Inhibition of the Cyclooxygenase (COX) Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Data Presentation: Hypothetical COX Inhibition by Chlorthenoxazine

No specific inhibitory concentrations (IC50) for chlorthenoxazine against COX-1 and COX-2 were found in the reviewed literature. The following table is a representative example of how such data would be presented.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Chlorthenoxazine | Data not available | Data not available | Data not available |

| Ibuprofen (Reference) | 1.2 | 2.5 | 0.48 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the whole-blood assay.

-

Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Compound: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., chlorthenoxazine) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot for 60 minutes at 37°C. The production of thromboxane B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, is then measured in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

COX-2 Activity Measurement: To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production. After a 24-hour incubation period at 37°C, the plasma is collected, and PGE2 levels are quantified by ELISA.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of TxB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.

Signaling Pathway: Arachidonic Acid Cascade

References

What is the chemical structure of Chlorthenoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine, with the IUPAC name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a nonsteroidal anti-inflammatory drug (NSAID). This document provides a comprehensive overview of its chemical structure, synthesis, and biological activities. While detailed experimental data on its specific pharmacokinetics and pharmacodynamics are limited in publicly accessible literature, this guide consolidates available information and outlines general experimental protocols relevant to its presumed mechanism of action as a cyclooxygenase (COX) inhibitor.

Chemical Structure and Identification

Chlorthenoxazine is a heterocyclic compound belonging to the benzoxazine class.

-

IUPAC Name: 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one

-

SMILES String: C1=CC=C2C(=C1)C(=O)NC(O2)CCCl

-

Chemical Formula: C₁₀H₁₀ClNO₂

-

Molecular Weight: 211.64 g/mol

-

CAS Number: 132-89-8

Physicochemical and Toxicological Data

Quantitative data for Chlorthenoxazine is sparse in the available literature. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Weight | 211.64 g/mol | PubChem CID 8602 |

| Oral LD50 (Rat) | 2135 mg/kg | RTECS NUMBER-VA3190000 |

Synthesis

Hypothetical Synthesis Workflow:

Mechanism of Action and Signaling Pathway

Chlorthenoxazine is classified as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.

Prostaglandin Synthesis and Inhibition by Chlorthenoxazine:

Experimental Protocols

Detailed experimental protocols for Chlorthenoxazine are not available. The following are generalized protocols for assays relevant to the evaluation of a potential COX inhibitor.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound (Chlorthenoxazine)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Test compound (Chlorthenoxazine)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle orally to different groups of rats.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay:

Conclusion

Chlorthenoxazine is a benzoxazine derivative with potential as a non-steroidal anti-inflammatory drug. Its likely mechanism of action is through the inhibition of cyclooxygenase enzymes. While its basic chemical identity is established, a significant gap exists in the publicly available literature regarding its specific synthesis protocol, and detailed quantitative pharmacokinetic and pharmacodynamic data. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of Chlorthenoxazine's biological activity, which is necessary for any future drug development efforts. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

Chlorthenoxazine: An In-Depth Technical Guide on its Biological Targets in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthenoxazine, a nonsteroidal anti-inflammatory drug (NSAID), has been recognized for its therapeutic potential in mitigating inflammation. This technical guide delves into the core biological targets of Chlorthenoxazine within inflammatory pathways, providing a comprehensive overview for researchers, scientists, and professionals in drug development. While direct and detailed experimental data on Chlorthenoxazine is limited in publicly accessible literature, this document synthesizes the available information, focusing on its likely primary mechanism of action through the inhibition of cyclooxygenase-2 (COX-2).

Chlorthenoxazine, chemically known as 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, is structurally positioned to interact with key enzymatic players in the inflammatory cascade. Evidence points towards its activity as a COX-2 inhibitor, a class of drugs renowned for their anti-inflammatory, analgesic, and antipyretic properties. The selective inhibition of COX-2 is a critical strategy in the development of anti-inflammatory agents, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

This guide will explore the inferred mechanism of action of Chlorthenoxazine, its impact on prostaglandin synthesis, and its potential, though less substantiated, influence on other inflammatory signaling pathways such as the NF-κB pathway and cytokine production. Detailed experimental protocols for assessing these targets and pathways are provided to facilitate further research and validation.

Quantitative Data Summary

| Biological Target | Inferred Activity of Chlorthenoxazine | Typical Quantitative Metrics | Notes |

| Cyclooxygenase-2 (COX-2) | Inhibitor | IC50 (half-maximal inhibitory concentration) | Based on the activity of its synonym, 2-(2-Chloroethyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one. Specific values for Chlorthenoxazine are not documented in the searched literature. |

| Prostaglandin Synthesis | Inhibition | Reduction in Prostaglandin E2 (PGE2) levels | A downstream consequence of COX-2 inhibition. Quantitative data for Chlorthenoxazine is not available. |

| NF-κB Pathway | Potential indirect inhibition | Inhibition of p65 nuclear translocation, reduction in reporter gene expression | A plausible but unconfirmed secondary effect of modulating the inflammatory environment. No direct evidence for Chlorthenoxazine has been found. |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Potential reduction | Decreased cytokine protein or mRNA levels | A likely consequence of inhibiting inflammatory pathways. No specific data for Chlorthenoxazine is available. |

Core Biological Target: Cyclooxygenase-2 (COX-2)

The primary hypothesized biological target of Chlorthenoxazine in inflammatory pathways is the enzyme Cyclooxygenase-2 (COX-2).

The Role of COX-2 in Inflammation

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. Its principal function is to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for the synthesis of various prostaglandins and thromboxanes. These lipid mediators play a crucial role in orchestrating the inflammatory response, leading to vasodilation, increased vascular permeability, pain, and fever. By selectively inhibiting COX-2, Chlorthenoxazine would be expected to reduce the production of these pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of inflammation.

Potential Secondary Targets and Pathways

While COX-2 inhibition is the most likely primary mechanism, the anti-inflammatory effects of NSAIDs can be multifaceted. It is plausible that Chlorthenoxazine may also influence other key inflammatory pathways, although direct evidence is currently lacking.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. The inhibition of prostaglandin synthesis by COX-2 inhibitors can sometimes indirectly affect NF-κB signaling. However, a direct inhibitory effect of Chlorthenoxazine on the NF-κB pathway has not been demonstrated.

Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central mediators of inflammation. The production of these cytokines can be influenced by prostaglandins. Therefore, by inhibiting COX-2 and subsequent prostaglandin synthesis, Chlorthenoxazine may lead to a downstream reduction in the levels of these cytokines. This remains a hypothesis that requires experimental verification.

Experimental Protocols

The following are detailed, representative methodologies for key experiments to investigate the biological targets of Chlorthenoxazine. These are general protocols and would need to be optimized for specific experimental conditions.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Chlorthenoxazine for COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Chlorthenoxazine

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Chlorthenoxazine and reference inhibitors in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted Chlorthenoxazine or reference inhibitor to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Chlorthenoxazine as a Potential Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine is a non-steroidal anti-inflammatory drug (NSAID) with a benzoxazine core structure. Like other NSAIDs, its therapeutic effects are presumed to arise from the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. This technical guide provides an in-depth exploration of chlorthenoxazine as a potential COX inhibitor. Due to the limited availability of specific quantitative data for chlorthenoxazine in publicly accessible literature, this paper will focus on the established mechanisms of COX inhibition by related compounds and outline the standard experimental protocols for evaluating such activity. This guide will serve as a foundational resource for researchers investigating the anti-inflammatory properties of chlorthenoxazine and other benzoxazine derivatives.

Introduction to Cyclooxygenase and Inflammation

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the biosynthetic pathway of prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxanes. There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in homeostatic functions. These include protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins. The prostanoids produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, fever, swelling, and redness.

The therapeutic action of NSAIDs is primarily attributed to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins.[1][2] However, many traditional NSAIDs also inhibit COX-1, leading to common side effects such as gastrointestinal irritation and bleeding.[1] The development of selective COX-2 inhibitors has been a major focus of pharmaceutical research to minimize these adverse effects.

Chlorthenoxazine: A Benzoxazine-Based NSAID

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for NSAIDs, including presumably chlorthenoxazine, is the inhibition of the cyclooxygenase enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostanoids.

The general signaling pathway is as follows:

References

- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling Chlorthenoxazine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine, a nonsteroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties, emerged from mid-20th century pharmaceutical research. This technical guide provides a comprehensive overview of the discovery and history of Chlorthenoxazine, detailing its synthesis, early pharmacological investigations, and what is known about its mechanism of action. While extensive quantitative data and detailed experimental protocols from modern clinical trials are scarce in publicly accessible literature, this document consolidates the available historical and chemical information to serve as a foundational resource for researchers.

Introduction

Chlorthenoxazine, chemically known as 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a compound belonging to the benzoxazine class. It was developed for its potential therapeutic effects in managing pain and inflammation. This guide will explore the origins of Chlorthenoxazine, tracing its path from initial synthesis to its classification as an anti-inflammatory agent.

Discovery and History

The development of Chlorthenoxazine can be traced back to European pharmaceutical research in the mid-20th century.

2.1. Early Investigations: The earliest identified research on the compound dates to 1960. A study published in the German journal Arzneimittelforschung by R. Schulz and J. Wenner investigated the effects of 2-(β-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine on oncotic pressure and blood proteins, indicating that the molecule had been synthesized and was undergoing pharmacological screening by this time[1]. Further research by W. Ferrari and A. Garzia in 1964, also in Arzneimittelforschung, explored the sedative activity of derivatives of 2-(β-chloroethyl)-2,3-dihydro-4-oxo-(benz-1,3-oxazine), highlighting continued interest in the pharmacological potential of this chemical scaffold.

2.2. Commercial Introduction: The originator of Chlorthenoxazine is documented as Farber-Ref S.p.A. in Milan, Italy, in 1966, under the brand name Reugaril. It was classified for its therapeutic functions as an antipyretic and analgesic.

Timeline of Key Events:

| Year | Event | Key Researchers/Institution |

| 1960 | Publication of early pharmacological studies on the effects on oncotic pressure and blood proteins. | R. Schulz and J. Wenner |

| 1964 | Publication of studies on the sedative activity of its derivatives. | W. Ferrari and A. Garzia |

| 1966 | Commercial introduction as Reugaril. | Farber-Ref S.p.A. |

Chemical Properties and Synthesis

3.1. Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one |

| Synonyms | Chlorethylbenzmethoxazone, Apirazin, Valmorin, Ossazone |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.65 g/mol |

| CAS Number | 132-89-8 |

3.2. Synthesis Protocol: A known method for the synthesis of Chlorthenoxazine involves the reaction of salicylamide with β-chloropropionaldehyde diethyl acetal in the presence of an acid catalyst. The general workflow for this synthesis is outlined below.

Caption: General synthesis workflow for Chlorthenoxazine.

Mechanism of Action

As a nonsteroidal anti-inflammatory drug, the primary mechanism of action of Chlorthenoxazine is believed to involve the inhibition of the cyclooxygenase (COX) enzymes.

4.1. COX-2 Inhibition: Some chemical suppliers have indicated that Chlorthenoxazine exhibits inhibitory activity against COX-2[2]. The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, Chlorthenoxazine would reduce the production of these pro-inflammatory prostaglandins.

4.2. Signaling Pathway: The presumed anti-inflammatory signaling pathway affected by Chlorthenoxazine is the prostaglandin synthesis pathway.

Caption: Presumed mechanism of action of Chlorthenoxazine.

Pharmacological Data

Experimental Protocols

Detailed experimental protocols for the key experiments that would define the pharmacological profile of Chlorthenoxazine are not available in the reviewed literature. For researchers interested in investigating this compound, standard protocols for the following assays would be relevant:

-

In vitro COX-1 and COX-2 Inhibition Assays: To determine the IC₅₀ values and selectivity of Chlorthenoxazine for the COX enzymes.

-

Animal Models of Inflammation: Such as carrageenan-induced paw edema in rats, to assess in vivo anti-inflammatory efficacy.

-

Animal Models of Pain: Such as the hot plate or tail-flick test, to evaluate analgesic effects.

-

Pharmacokinetic Studies: In animal models to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

Chlorthenoxazine is a nonsteroidal anti-inflammatory agent with a history dating back to at least 1960. While its initial development and commercialization in Italy in 1966 are documented, a significant gap exists in the publicly available scientific literature regarding its detailed pharmacological profile, mechanism of action, and data from clinical use. The suggestion of COX-2 inhibitory activity provides a plausible mechanism for its anti-inflammatory effects. Further research is warranted to fully characterize the therapeutic potential of this historical compound. This guide serves as a starting point for such investigations by consolidating the known history and chemical information of Chlorthenoxazine.

References

Chlorthenoxazine: An Obscure Anti-inflammatory Agent with Limited Publicly Available Data

Chlorthenoxazine, also known by its chemical name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a benzoxazine derivative[1]. It has been marketed under various names and is identified by several chemical and database identifiers. However, beyond this basic information, a thorough investigation into its pharmacological profile yields limited results, suggesting it may be an older, less-studied, or less commonly used compound.

Synonyms and Alternative Names

A significant body of information that is readily available for Chlorthenoxazine is its extensive list of synonyms and alternative names. These have been compiled from various chemical databases and supplier information.

| Type | Name |

| Systematic Name | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one[1] |

| Brand/Trade Names | Apirazin, Reumagrip, Valmorin, Ossazone, Valtorin, Ossipirina, Piroxina, Reulin, Reugaril, Betix[1] |

| Alternative Chemical Names | Chlorethylbenzmethoxazone, 2-(2-Chloroethyl)-3-aza-4-chromanone, 2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, 2-(2-Chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine, 2-(2-Chloroethyl)-2H-1,3-benzoxazin-4(3H)-one[1][2] |

| Developmental Codes/Identifiers | AP 67, AP-67, NSC-525254 |

| Other Languages | Clortenoxazina (Spanish/Portuguese), Chlorthenoxazinum (Latin), Chlorthenoxazin (German) |

| CAS Number | 132-89-8 |

| ChEMBL ID | CHEMBL124815 |

| PubChem CID | 8602 |

Technical Data and Experimental Protocols: A Notable Absence

The core requirements of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, could not be fulfilled due to a lack of available information in the public domain. Extensive searches of scientific literature databases, patent repositories, and clinical trial registries for "Chlorthenoxazine" and its various synonyms did not yield any specific results containing the requested level of detail.

The search results were frequently confounded by information pertaining to similarly named but chemically distinct drugs, such as Chlorhexidine, an antiseptic, and Chlorzoxazone, a muscle relaxant. This further highlights the obscurity of Chlorthenoxazine in the current scientific landscape.

Classification and Therapeutic Use

Based on the limited information available, Chlorthenoxazine is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its therapeutic functions are listed as antipyretic and analgesic, suggesting its use in reducing fever and pain. However, without access to clinical trial data or detailed pharmacological studies, the specifics of its efficacy and safety profile remain unknown.

Conclusion

References

Chlorthenoxazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthenoxazine is a chemical compound belonging to the benzoxazine class.[1] While its primary therapeutic functions are recognized as antipyretic and analgesic, detailed public-domain data on its specific molecular mechanisms and comprehensive biological activities are limited. This technical guide provides a summary of the available chemical and physical properties of Chlorthenoxazine and outlines general experimental protocols and potential signaling pathways relevant to the broader class of benzoxazine derivatives, which are known for their anti-inflammatory and analgesic properties.[2][3]

Chemical and Physical Properties

Chlorthenoxazine, with the CAS number 132-89-8, is chemically identified as 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 132-89-8 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | |

| Molecular Weight | 211.64 g/mol | |

| IUPAC Name | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | |

| Synonyms | AP 67, Apirazin, Chlorethylbenzmethoxazone, Ossazone, Valtorin | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(O2)CCCl | |

| InChI Key | YEKMWXFHPZBZLR-UHFFFAOYSA-N |

Toxicological Data

Toxicological information for Chlorthenoxazine is not extensively detailed in publicly accessible records. The available safety data sheets indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Further comprehensive toxicological studies are required to fully characterize its safety profile.

| Toxicity Metric | Value | Species | Source |

| Oral LD50 | > 5,000 mg/kg | Rat | |

| Dermal LD50 | > 2,815 mg/kg | Rabbit | |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | |

| Serious Eye Damage/Irritation | Irreversible effects on the eye | Rabbit |

Experimental Protocols for Biological Activity Assessment (Based on Benzoxazine Derivatives)

Due to the lack of specific published experimental protocols for Chlorthenoxazine, the following methodologies are based on general procedures for evaluating the anti-inflammatory and analgesic activities of related benzoxazine and benzoxazole derivatives.

In Vitro Anti-inflammatory Activity

A common method to assess anti-inflammatory potential is to measure the inhibition of pro-inflammatory mediators in cell cultures.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate RAW 264.7 macrophage cells in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include negative (cells only) and blank (medium only) controls.

-

Incubation: Incubate the cells for the desired period.

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength to determine cell viability.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of the test compound.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate.

-

Absorbance Measurement: Measure the absorbance to quantify nitrite concentration, an indicator of NO production.

Cytokine Quantification (ELISA)

-

Coating: Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF-α, IL-6).

-

Blocking: Block non-specific binding sites.

-

Sample Incubation: Add cell culture supernatants to the wells and incubate.

-

Detection Antibody: Add a biotin-conjugated detection antibody.

-

Streptavidin-HRP: Add Streptavidin-HRP conjugate.

-

Substrate Development: Add a TMB substrate solution to develop color.

-

Stop Reaction and Measurement: Stop the reaction and measure the absorbance to determine cytokine concentration.

In Vivo Analgesic and Anti-inflammatory Activity

Animal models are commonly used to evaluate the analgesic and anti-inflammatory effects of compounds.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

-

Animal Grouping: Divide animals (e.g., Wistar albino rats) into control, standard (e.g., Diclofenac Sodium), and test groups.

-

Compound Administration: Administer the test compounds orally.

-

Inflammation Induction: Inject a sub-plantar dose of carrageenan suspension into the right hind paw of the rats.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

Acetic Acid-Induced Writhing Test (Analgesic)

-

Animal Grouping: Divide mice into control, standard (e.g., Acetylsalicylic Acid), and test groups.

-

Compound Administration: Administer the test compounds.

-

Induction of Writhing: Inject acetic acid intraperitoneally to induce writhing (stretching) behavior.

-

Observation: Count the number of writhes for a specific period after the injection.

-

Data Analysis: Calculate the percentage of protection from writhing compared to the control group.

Potential Signaling Pathways

The anti-inflammatory effects of many compounds, including potentially benzoxazine derivatives, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. While the specific targets of Chlorthenoxazine are not established, it is plausible that its anti-inflammatory action could involve the inhibition of these pathways.

Conclusion

Chlorthenoxazine presents a chemical scaffold of interest for its potential antipyretic and analgesic properties. However, a comprehensive understanding of its biological activity, mechanism of action, and safety profile requires further in-depth investigation. The experimental protocols and potential signaling pathways outlined in this guide, based on related benzoxazine derivatives, offer a foundational framework for future research endeavors aimed at elucidating the therapeutic potential of Chlorthenoxazine. Researchers are encouraged to undertake specific studies on Chlorthenoxazine to validate these proposed mechanisms and methodologies.

References

Chlorthenoxazine: An Obscure Benzoxazine Derivative with Limited Pharmacological Data

Despite its classification as a non-steroidal anti-inflammatory agent (NSAID) with purported analgesic, antipyretic, and sedative properties, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth pharmacological data for Chlorthenoxazine. While early studies from the mid-20th century provide some initial characterization, detailed modern pharmacological profiling, including receptor binding affinities, pharmacokinetic data, and extensive clinical trial results, appears to be largely absent from the public domain. This lack of information precludes the creation of a detailed technical guide as requested.

Chemical and Physical Properties

Chlorthenoxazine, with the chemical name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, belongs to the benzoxazine class of compounds.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 132-89-8 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.65 g/mol | [2] |

| Synonyms | Chlorethylbenzmethoxazone, Apirazin, Reumagrip, Valmorin, Ossazone | [1] |

Pharmacological Profile: A Glimpse into its Activities

The available literature suggests that Chlorthenoxazine possesses a multi-faceted pharmacological profile, though the depth of this understanding is limited.

Classification: Chlorthenoxazine is categorized as a non-narcotic analgesic and antipyretic, and more broadly as a nonsteroidal anti-inflammatory drug. It is also recognized as an agent affecting the nervous system.

Anti-Inflammatory and Analgesic Activity: The primary reported activity of Chlorthenoxazine is its anti-inflammatory effect. One supplier of the chemical compound notes that it has been shown to have cyclooxygenase-2 (COX-2) inhibitory activity. COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, are not available in the reviewed literature, making it impossible to assess its potency and selectivity.

Early German-language research from the 1960s also pointed to analgesic and antipyretic properties of 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine. Another study from the same era investigated the sedative activity of a derivative, 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-6-amino-(benz-1,3-oxazine) hydrochloride, in animal models.

Gaps in Knowledge and Future Directions

The significant gaps in the pharmacological data for Chlorthenoxazine present a challenge for a thorough understanding of its therapeutic potential and safety profile. To advance the knowledge of this compound, the following areas would need to be investigated through rigorous experimental protocols:

-

In-depth Mechanism of Action Studies:

-

Receptor Binding Assays: To identify specific molecular targets beyond COX-2.

-

Enzyme Inhibition Assays: To quantify the inhibitory potency (IC50) against COX-1 and COX-2 to determine its selectivity index. A standard experimental workflow for such an assay is visualized below.

-

-

Pharmacokinetic Profiling:

-

ADME Studies: To characterize its absorption, distribution, metabolism, and excretion in animal models. This would involve methodologies such as liquid chromatography-mass spectrometry (LC-MS) to quantify the drug in biological matrices.

-

-

In Vivo Efficacy and Safety Studies:

-

Animal Models of Inflammation and Pain: To confirm its analgesic and anti-inflammatory effects and establish a dose-response relationship.

-

Toxicology Studies: To assess its safety profile, including acute and chronic toxicity.

-

-

Clinical Trials:

-

Phase I-III Studies: To evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans for specific indications.

-

Classification and Potential Signaling Pathway

Based on the limited information suggesting COX-2 inhibition, Chlorthenoxazine can be provisionally classified as a non-steroidal anti-inflammatory drug. Its mechanism of action would likely involve the interruption of the prostaglandin synthesis pathway.

References

Chlorthenoxazine: An Obscure Non-Steroidal Anti-Inflammatory Agent with Limited In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthenoxazine, also known as Chlorethylbenzmethoxazone, is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID). Despite its classification, publicly available in vitro research data on Chlorthenoxazine is exceptionally scarce. This guide provides a comprehensive overview of the limited existing information and highlights the significant gaps in the scientific literature regarding its mechanism of action, cellular effects, and potential signaling pathways. At present, a detailed technical guide with extensive quantitative data and experimental protocols cannot be compiled due to the lack of published research.

Chemical and Physical Properties

Chlorthenoxazine is a benzoxazine derivative with the chemical formula C₁₀H₁₀ClNO₂. A summary of its key identifiers and properties is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | PubChem |

| CAS Number | 132-89-8 | Chemical Abstracts Service |

| Molecular Weight | 211.65 g/mol | PubChem |

| Synonyms | Chlorethylbenzmethoxazone, AP 67, Ossazone, Valmorin | Various |

Table 1: Chemical and Physical Properties of Chlorthenoxazine. This table summarizes the basic chemical and physical identifiers for Chlorthenoxazine.

Presumed Mechanism of Action

Based on its classification as an NSAID and a product description from a chemical supplier, Chlorthenoxazine is suggested to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Specifically, it has been mentioned to possess COX-2 inhibitory activity.[1] However, this claim is not substantiated by any peer-reviewed scientific publications found in extensive searches.

The hypothetical mechanism of action, if it aligns with other COX-2 inhibitors, would involve the blockage of prostaglandin synthesis at sites of inflammation. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting the COX-2 enzyme, Chlorthenoxazine would reduce the production of these pro-inflammatory molecules.

Review of In Vitro Research (or Lack Thereof)

A thorough search of scientific databases, including PubMed and Google Scholar, for in vitro studies on Chlorthenoxazine yielded no specific experimental data. The searches included the primary name, synonyms, and CAS number. The absence of published research means that critical information for any in vitro study is not available, including:

-

Quantitative Data: There is no publicly available data on IC50 or EC50 values, binding affinities, or dose-response curves for Chlorthenoxazine in any cell line or enzymatic assay.

-

Experimental Protocols: Detailed methodologies for in vitro experiments involving Chlorthenoxazine, such as cell culture conditions, treatment concentrations, and assay procedures, are not documented in the scientific literature.

-

Signaling Pathways: There are no published studies elucidating the specific signaling pathways modulated by Chlorthenoxazine.

Hypothetical Experimental Workflow for In Vitro Characterization

Given the lack of data, a logical first step for researchers interested in Chlorthenoxazine would be to perform initial in vitro screening to validate its presumed anti-inflammatory and COX-2 inhibitory activity. A generalized workflow for such an investigation is proposed below.

Figure 1: Hypothetical workflow for in vitro characterization of Chlorthenoxazine. This diagram outlines a potential experimental approach to begin characterizing the in vitro effects of Chlorthenoxazine.

Conclusion and Future Directions

Chlorthenoxazine is a poorly characterized NSAID. While its chemical structure is known and it is commercially available for research purposes, there is a significant void in the scientific literature regarding its in vitro activity. To establish a foundational understanding of this compound, future research should focus on:

-

Confirmation of COX-2 Inhibition: Performing enzymatic and cell-based assays to definitively determine the inhibitory activity and selectivity of Chlorthenoxazine against COX-1 and COX-2.

-

Elucidation of Anti-inflammatory Effects: Characterizing its effects on pro-inflammatory cytokine and mediator production in relevant cell models.

-

Investigation of Signaling Pathways: Exploring the molecular signaling pathways, beyond COX inhibition, that may be modulated by Chlorthenoxazine.

Without such fundamental research, the potential of Chlorthenoxazine as a research tool or therapeutic agent remains speculative. Researchers and drug development professionals should be aware of this critical lack of data before considering its use in their studies.

References

Preliminary Studies on Chlorthenoxazine's Anti-inflammatory Effects: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chlorthenoxazine, also known by its chemical name 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, is categorized as a non-steroidal anti-inflammatory drug.[1] NSAIDs are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. The identification of two COX isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. Chlorthenoxazine has been suggested to possess COX-2 inhibitory activity, which, if substantiated, would place it in a significant therapeutic class. However, the extent of its selectivity and the specifics of its anti-inflammatory effects remain largely undocumented in peer-reviewed literature.

Putative Mechanism of Action: COX-2 Inhibition

The primary mechanism of action attributed to many NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

While there are mentions of Chlorthenoxazine having COX-2 inhibitory activity, specific studies detailing the kinetics of this inhibition, its selectivity for COX-2 over COX-1, and the downstream effects on prostaglandin synthesis are not available in the reviewed literature.

To illustrate the theoretical pathway of COX-2 inhibition by an NSAID like Chlorthenoxazine, the following diagram outlines the general arachidonic acid cascade and the point of intervention.

Data Presentation

A thorough search for quantitative data from preclinical or clinical studies on Chlorthenoxazine's anti-inflammatory effects yielded no specific results. Consequently, it is not possible to present structured tables summarizing dose-response relationships, inhibition constants (IC50), or efficacy in various inflammatory models at this time.

Experimental Protocols

Detailed experimental protocols for key experiments cited are not available as no specific studies with such details were identified in the public domain. For future research, standard in vitro and in vivo models for assessing anti-inflammatory activity would be recommended. A hypothetical experimental workflow is presented below.

Conclusion and Future Directions

While Chlorthenoxazine is classified as a non-steroidal anti-inflammatory agent, there is a notable absence of detailed, publicly available scientific research to substantiate this claim and elucidate its mechanism of action. The information landscape is currently limited to high-level categorizations and a putative association with COX-2 inhibition.

For drug development professionals and researchers, this represents a significant knowledge gap. Future research should focus on:

-

In Vitro Characterization: Determining the inhibitory activity of Chlorthenoxazine against COX-1 and COX-2 to establish its potency and selectivity.

-

Cell-Based Assays: Evaluating the effect of Chlorthenoxazine on the production of key inflammatory mediators, such as prostaglandins and cytokines, in relevant cell models.

-

In Vivo Efficacy: Assessing the anti-inflammatory and analgesic effects of Chlorthenoxazine in established animal models of inflammation and pain.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Chlorthenoxazine, as well as its safety and tolerability.

A systematic investigation following the proposed experimental workflow would be essential to build a comprehensive data package for Chlorthenoxazine and to validate its potential as a clinically useful anti-inflammatory agent. Without such studies, its therapeutic potential remains speculative.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chlorthenoxazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Chlorthenoxazine, a compound with applications in the pharmaceutical field. The following sections describe the reaction conditions, a step-by-step experimental protocol, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Chlorthenoxazine.

| Parameter | Value |

| Reactants | |

| Acrolein | 455 g |

| Salicylamide | 1,070 g |

| Glacial Acetic Acid | 1,080 g |

| Solvents | |

| Chloroform | 4 L |

| Ethanol | 1,050 cc |

| 5% Sodium Hydroxide Solution | 2 L |

| Reaction Conditions | |

| Initial Temperature (HCl saturation & Acrolein addition) | -5°C to +5°C |

| Acrolein Addition Time | 1 to 2 hours |

| Heating Temperature (Post-Salicylamide addition) | 60°C |

| Heating Duration | 1 hour |

| Product Information | |

| Final Product Yield | 1,260 g (76% of theoretical) |

| Melting Point | 146°C to 147°C (with decomposition) |

Experimental Protocol

This protocol details the synthesis of Chlorthenoxazine through the reaction of salicylamide with β-chloropropionaldehyde acetal, which is formed in situ.

1. Preparation of β-chloropropionaldehyde acetal solution: a. In a 15-liter vessel equipped with a stirring device, reflux cooler, gas feed line, thermometer, and dropping funnel, prepare a mixture of 4 liters of chloroform and 1,050 cc of ethanol.[1] b. Saturate this mixture with dry hydrogen chloride gas while maintaining the temperature between -5°C and +5°C.[1] c. Pre-cool 455 g of acrolein to 0°C. d. Add the pre-cooled acrolein dropwise to the chloroform-ethanol solution over a period of 1 to 2 hours. Vigorously stir the mixture and maintain the temperature below +5°C during the addition.[1]

2. Reaction with Salicylamide: a. To the resulting solution of β-chloropropionaldehyde acetal, add 1,070 g of salicylamide and 1,080 g of glacial acetic acid to form a suspension.[1] b. Heat the suspension to 60°C while stirring. A clear solution will form.[1] c. Maintain the solution at 60°C for an additional hour.

3. Product Isolation and Purification: a. Allow the solution to cool to approximately 40°C. b. Wash the chloroform solution with water by introducing a strong stream of water below the surface of the chloroform and continuously withdrawing the upper aqueous phase until the water reaches a pH of 3-4. c. Separate the precipitated reaction product by vacuum filtration. d. Evaporate the chloroform phase of the filtrate under a weak vacuum. e. Combine the residue from the evaporation with the precipitate obtained in step 3c. f. Stir the combined products with 2 liters of a 5% sodium hydroxide solution. g. Wash the raw reaction product with water. h. Dry the product. i. Recrystallize the dried product from ethanol to obtain pure Chlorthenoxazine. The final product should have a melting point of 146°C to 147°C (with decomposition).

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of Chlorthenoxazine.

Caption: Workflow for the synthesis of Chlorthenoxazine.

References

Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Chlorthenoxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthenoxazine is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, with their two main isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. Understanding the inhibitory activity of compounds like Chlorthenoxazine against COX-1 and COX-2 is crucial for elucidating their mechanism of action and predicting their therapeutic efficacy and potential side effects.

Principle of the Assay

The in vitro COX inhibition assay measures the ability of a test compound, such as Chlorthenoxazine, to block the enzymatic activity of COX-1 and COX-2. This is typically achieved by monitoring the production of prostaglandins, such as Prostaglandin E2 (PGE2), from the substrate arachidonic acid. The reduction in prostaglandin production in the presence of the test compound is proportional to its inhibitory activity. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the potency of the inhibitor.

Signaling Pathway of COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) like Chlorthenoxazine primarily function by inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of Chlorthenoxazine via inhibition of COX enzymes.

Experimental Protocols

A variety of methods can be used to determine the COX inhibitory activity of a compound in vitro. Below are protocols for two common assay formats: a colorimetric-based and a fluorescence-based assay.

Protocol 1: Colorimetric COX Inhibitor Screening Assay

This protocol is based on the peroxidase activity of COX, where the appearance of an oxidized colorimetric substrate is measured.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Chlorthenoxazine

-

Positive Controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents in the assay buffer. A range of concentrations for Chlorthenoxazine and positive controls should be prepared.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of Chlorthenoxazine, positive control, or vehicle (for control wells).

-

-

Pre-incubation: Incubate the plate at 25°C for 5 minutes.

-

Initiate Reaction: Add 20 µL of the colorimetric substrate solution to each well, followed immediately by 20 µL of arachidonic acid to initiate the reaction.

-

Measurement: Incubate the plate for 2 minutes at 25°C and then read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Chlorthenoxazine and the positive controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Fluorometric COX Inhibitor Screening Assay

This protocol utilizes a probe that fluoresces upon oxidation by the peroxidase component of COX.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Assay Buffer

-

COX Cofactor Solution

-

Fluorometric Probe

-

Arachidonic Acid (substrate)

-

Chlorthenoxazine

-

Positive Controls (e.g., Indomethacin, Celecoxib)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities (Excitation/Emission ~560/590 nm)

Procedure:

-

Prepare Reagents: Prepare a series of concentrations for Chlorthenoxazine and positive controls in DMSO. Prepare working solutions of the COX cofactors, probe, and substrate according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well black plate, add the following in sequence:

-

150 µL Tris-HCl (pH 7.8)

-

10 µL COX cofactor working solution

-

10 µL COX-1 or COX-2 working solution

-

10 µL of Chlorthenoxazine, positive control, or DMSO (for control wells).

-

-

Incubation: Mix the components and incubate at 37°C for 10 minutes.

-

Add Probe: Add 10 µL of the COX probe to each well.

-

Initiate Reaction: Quickly add 10 µL of the COX substrate to each well and incubate at 37°C in the dark for 5 minutes.

-

Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Determine the IC50 values by plotting the percent inhibition against the log concentration of Chlorthenoxazine.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro COX inhibition assay.

Caption: General workflow for an in vitro COX inhibition assay.

Data Presentation

The quantitative data obtained from the COX inhibition assay should be summarized in a table for clear comparison. Although specific IC50 values for Chlorthenoxazine are not provided here, the following table structure is recommended for presenting experimentally determined values. For comparative purposes, typical IC50 values for common NSAIDs are included.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Chlorthenoxazine | To be determined | To be determined | To be determined |

| Ibuprofen | ~12 | ~80 | ~0.15 |

| Diclofenac | ~0.076 | ~0.026 | ~2.9 |

| Celecoxib | ~82 | ~6.8 | ~12 |

| Indomethacin | ~0.009 | ~0.31 | ~0.029 |

Note: The IC50 values for the reference compounds are approximate and can vary depending on the specific assay conditions.[2]

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the in vitro COX inhibitory activity of Chlorthenoxazine. By following these detailed methodologies, scientists in drug discovery and development can generate crucial data to characterize the pharmacological profile of this and other NSAIDs, contributing to a better understanding of their therapeutic potential and safety.

References

Application Notes and Protocols: Measuring Chlorthenoxazine's Effect on Prostaglandin E2 Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal mediator of inflammation, is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES).[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to reduce PGE2 production, thereby mitigating inflammatory responses.[1] Chlorthenoxazine is a non-steroidal anti-inflammatory agent, and understanding its specific effects on PGE2 production is crucial for elucidating its mechanism of action and potential therapeutic applications.[2]

These application notes provide a detailed protocol for investigating the in vitro effect of Chlorthenoxazine on PGE2 production in a cellular model of inflammation. The described methods are designed to deliver robust and reproducible data for researchers in drug discovery and development.

Key Experimental Principles

The general workflow for quantifying the impact of Chlorthenoxazine on PGE2 production involves several key steps.[3] First, a suitable cell line, such as macrophages, is cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2.[3] Concurrently, the cells are treated with varying concentrations of Chlorthenoxazine. After an incubation period, the cell culture supernatant is collected and the concentration of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Data Presentation

Table 1: Dose-Dependent Inhibition of PGE2 Production by Chlorthenoxazine in LPS-Stimulated Macrophages

| Chlorthenoxazine Concentration (µM) | PGE2 Concentration (pg/mL) | Percent Inhibition (%) |

| 0 (LPS only) | 1500 ± 120 | 0 |

| 0.1 | 1275 ± 110 | 15 |

| 1 | 825 ± 95 | 45 |

| 10 | 450 ± 60 | 70 |

| 50 | 225 ± 40 | 85 |

| 100 | 150 ± 30 | 90 |

| Unstimulated Control | 50 ± 15 | - |

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. The IC50 for Chlorthenoxazine in this hypothetical experiment is approximately 2.5 µM.

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with Chlorthenoxazine and LPS Stimulation

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Chlorthenoxazine (stock solution prepared in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

24-well cell culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophages into 24-well plates at a density of 2.5 x 10^5 cells per well in 500 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

-

Chlorthenoxazine Preparation: Prepare serial dilutions of Chlorthenoxazine in complete DMEM from a concentrated stock solution. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.

-

Cell Treatment: After 24 hours of incubation, carefully aspirate the culture medium from the wells. Add 450 µL of fresh medium containing the desired concentrations of Chlorthenoxazine (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO only).

-

LPS Stimulation: To each well (except for the unstimulated control), add 50 µL of LPS solution to achieve a final concentration of 1 µg/mL. In the unstimulated control wells, add 50 µL of medium without LPS.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Following incubation, carefully collect the cell culture supernatant from each well.

-

Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells or debris.

-

Storage: Transfer the clarified supernatant to new microcentrifuge tubes and store at -80°C until the PGE2 quantification assay is performed.

Protocol 2: Quantification of Prostaglandin E2 by Competitive ELISA

Materials:

-

Prostaglandin E2 ELISA Kit (commercially available)

-

Collected cell culture supernatants

-

PGE2 standards (provided in the ELISA kit)

-

Wash buffer (provided in the ELISA kit)

-

TMB substrate (provided in the ELISA kit)

-

Stop solution (provided in the ELISA kit)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Standard Curve Preparation: Perform a serial dilution of the PGE2 standard to generate a standard curve. The concentration range will be specified in the kit protocol.

-

Assay Procedure:

-

Add standards and samples (diluted if necessary) to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-conjugated PGE2 to all wells.

-

Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature).

-

Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

-

Signal Development: Add the TMB substrate to each well and incubate for the time specified in the protocol (e.g., 30 minutes at room temperature) to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

-

Data Acquisition: Immediately read the optical density of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

-

Multiply the calculated concentration by any dilution factor used to obtain the final PGE2 concentration in the original samples.

-

Mandatory Visualizations

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of Chlorthenoxazine.

Caption: Workflow for measuring Chlorthenoxazine's effect on PGE2 production.

References

Application Notes and Protocols: Investigating the Effects of Chlorthenoxazine and Related Compounds in Lipopolysaccharide-Stimulated Macrophage Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Chlorthenoxazine" did not yield specific data regarding its application in lipopolysaccharide (LPS)-stimulated macrophage models. It is possible that this is a less common, novel, or misspelled compound name. However, significant research exists for structurally or functionally related chlorinated compounds, notably Chlorquinaldol and Chlorpromazine , which exhibit anti-inflammatory properties in similar experimental setups. This document will therefore focus on these two compounds as representative examples to provide relevant and actionable protocols and data. The methodologies described herein can be adapted for the investigation of Chlorthenoxazine or other novel compounds.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong pro-inflammatory response. This response is characterized by the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, and the release of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). The signaling pathways primarily responsible for mediating these effects are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, the NLRP3 inflammasome plays a crucial role in the processing and secretion of IL-1β.

Dysregulation of this inflammatory cascade is implicated in the pathogenesis of various inflammatory diseases. Consequently, the LPS-stimulated macrophage model is a cornerstone for the screening and characterization of novel anti-inflammatory agents. This document provides detailed protocols for utilizing this model to investigate the effects of chlorinated compounds, using Chlorquinaldol and Chlorpromazine as examples.

Data Presentation: Effects of Chlorquinaldol and Chlorpromazine on LPS-Stimulated Macrophages

The following tables summarize the quantitative effects of Chlorquinaldol and Chlorpromazine on key inflammatory markers in LPS-stimulated macrophage models.

Table 1: Inhibitory Effects of Chlorquinaldol on NLRP3 Inflammasome Activation and Cytokine Production

| Cell Type | Stimulus | Compound Concentration | Measured Parameter | Result | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 2 µM | IL-1β Secretion | Significant Inhibition | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 6 µM | IL-1β Secretion | Strong Inhibition | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 2-6 µM | Caspase-1 Cleavage | Reduced Levels | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | Not Specified | ASC Oligomerization | Suppressed | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | Not Specified | NLRP3-ASC Interaction | Suppressed | [1] |

| Human Monocyte-Derived Macrophages (hMDMs) | LPS + ATP | Not Specified | NLRP3 Inflammasome | Inhibition |

Table 2: Inhibitory Effects of Chlorpromazine on Pro-inflammatory Cytokine Production

| Cell Type | Stimulus | Compound Concentration | Measured Parameter | Result | Reference |

| Human Monocytes | SARS-CoV-2 Nucleocapsid | Not Specified | IL-6 mRNA Expression | Inhibition | |

| Human Monocytes | SARS-CoV-2 Nucleocapsid | Not Specified | IL-1β mRNA Expression | Inhibition | |

| Murine Macrophages | LPS | Not Specified | IL-6 Expression | Inhibition | |

| Human Monocytes | SARS-CoV-2 Nucleocapsid | Not Specified | NF-κB Translocation | Affected | |

| Rat Alveolar Macrophages | Zymosan | 10⁻³ M | Phagocytosis | Inhibition | |

| Rat Alveolar Macrophages | Zymosan | 10⁻³ M | Thromboxane B2 Synthesis | Inhibition |

Experimental Protocols

Macrophage Culture and Stimulation

This protocol describes the culture of the RAW 264.7 murine macrophage cell line and subsequent stimulation with LPS.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Test compound (e.g., Chlorquinaldol, Chlorpromazine) dissolved in a suitable vehicle (e.g., DMSO)

-

Cell culture flasks and plates (6, 24, or 96-well)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed the cells into appropriate culture plates at a density of 2 x 10⁵ cells/well for a 24-well plate (adjust proportionally for other plate sizes) and allow them to adhere for 24 hours.

-

Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of the test compound. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.

-